Product packaging for 4,4,6-Trimethyl-1,3-dioxane(Cat. No.:CAS No. 1123-07-5)

4,4,6-Trimethyl-1,3-dioxane

Cat. No.: B14097767
CAS No.: 1123-07-5
M. Wt: 130.18 g/mol
InChI Key: NFRFQWLJPHVZRK-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,3-dioxane is an organic compound classified as a cyclic acetal with the molecular formula C7H14O2 and an average molecular mass of 130.19 g/mol . This high-purity reagent (assayed between 95% to 100%) is characterized by a density of approximately 0.885 g/cm³ and a boiling point of 132.7°C at 760 mmHg . It has moderate lipophilicity, with an estimated LogP of 1.55 and a low water solubility of about 5073 mg/L at 25°C . As a 1,3-dioxane derivative, its structure features two oxygen atoms in a six-membered ring, which can lend specific reactivity and stability. Researchers value this compound as a building block or intermediate in synthetic organic chemistry, particularly in reactions where its acetal functionality can be exploited. While this specific compound is categorized as "information only not used for fragrances or flavors," structurally related 1,3-dioxane compounds are known to be investigated for their utility in fragrance applications and as intermediates in organic synthesis . Its physical and chemical properties, including a flash point of 33.8°C, make it suitable for various laboratory-scale chemical transformations . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B14097767 4,4,6-Trimethyl-1,3-dioxane CAS No. 1123-07-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1123-07-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4,4,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C7H14O2/c1-6-4-7(2,3)9-5-8-6/h6H,4-5H2,1-3H3

InChI Key

NFRFQWLJPHVZRK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OCO1)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 4,4,6-Trimethyl-1,3-dioxane

The direct formation of the this compound structure is primarily achieved through two well-established chemical reactions: acid-catalyzed acetalization and the Prins reaction.

The most conventional route to 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound (an aldehyde or a ketone). organic-chemistry.orgthieme-connect.de For the synthesis of this compound, the required precursors are 2-methyl-2,4-pentanediol and an aldehyde, typically acetaldehyde or its trimer, paraldehyde.

The reaction mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The diol's hydroxyl groups then act as nucleophiles, attacking the carbonyl carbon in a stepwise manner. This process forms a hemiacetal intermediate, which, after protonation of its hydroxyl group and subsequent loss of a water molecule, undergoes intramolecular cyclization to yield the stable six-membered dioxane ring. organic-chemistry.org

To drive the reaction equilibrium toward the product, the water generated during the reaction must be removed, commonly through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org A variety of Brønsted and Lewis acids can be employed to catalyze this transformation.

Catalyst TypeSpecific ExamplesKey Conditions
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄)Reflux in a solvent like toluene or benzene with a Dean-Stark trap to remove water. organic-chemistry.org
Lewis Acids Zirconium tetrachloride (ZrCl₄), Erbium triflate (Er(OTf)₃)Can often be used in milder, aprotic conditions at room temperature. organic-chemistry.org
Other Iodine (I₂), N-bromosuccinimide (NBS)Used under essentially neutral, aprotic conditions. organic-chemistry.org

The Prins reaction provides an alternative pathway for synthesizing 1,3-dioxanes through the acid-catalyzed electrophilic addition of an aldehyde to an alkene. wikipedia.org The specific outcome of the reaction is highly dependent on the conditions. The formation of a dioxane is favored when an excess of the aldehyde is used at lower reaction temperatures (typically below 70°C). organic-chemistry.orgthieme-connect.de

The reaction begins with the protonation of the aldehyde, creating a highly electrophilic oxocarbenium ion. The alkene then attacks this cation, forming a β-hydroxy carbocation intermediate. This intermediate is subsequently trapped by a second molecule of the aldehyde. The resulting species undergoes ring closure to form the 1,3-dioxane (B1201747) ring. thieme-connect.de

A relevant example is the synthesis of the closely related compound 2,4,4,6-tetramethyl-1,3-dioxane, which is produced from the reaction of isobutene with paraldehyde (a source of acetaldehyde) in the presence of an acidic alumina catalyst. google.com This demonstrates the viability of using an alkene and an aldehyde to construct the core dioxane structure with the desired substitution pattern.

Synthesis of Chemically Functionalized Derivatives of this compound

The core structure of this compound can be modified to include various functional groups, leading to a range of chemically diverse analogues.

The substitution pattern on the 1,3-dioxane ring is dictated by the choice of starting materials in both the acetalization and Prins reactions. By varying the alkene, aldehyde, or diol, a wide array of alkyl and aryl-substituted analogues can be synthesized.

A notable example is the synthesis of 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394). This aryl-substituted derivative is formed via a Prins-type reaction between α-methylstyrene (the alkene precursor) and two molar equivalents of acetaldehyde, catalyzed by strongly acidic cation exchange resins or Brønsted acids like aqueous sulfuric acid. google.com This reaction highlights how an aryl group can be incorporated at the C4 position by selecting an appropriate aryl-substituted alkene.

The following table illustrates the relationship between precursors and the resulting substituted dioxane products in Prins-type reactions.

Alkene PrecursorAldehyde PrecursorResulting Dioxane ProductSubstitution Type
IsobuteneAcetaldehyde2,4,4,6-Tetramethyl-1,3-dioxane google.comAlkyl
α-MethylstyreneAcetaldehyde2,4,6-Trimethyl-4-phenyl-1,3-dioxane google.comAryl

The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable under the basic and nucleophilic conditions of Grignard reagents. thieme-connect.de This stability allows acetals to be used as protecting groups for carbonyl functionalities during Grignard reactions. thieme-connect.de Consequently, direct reaction of a Grignard reagent with the unsubstituted this compound ring is not a viable method for derivatization.

However, Grignard chemistry can be employed by using a pre-functionalized dioxane derivative. A synthetic strategy involves creating a haloalkyl-substituted dioxane, which can then be converted into a Grignard reagent. This dioxane-containing Grignard reagent can then serve as a nucleophile in subsequent reactions to form new carbon-carbon bonds. For instance, research has shown that a Grignard reagent can be successfully prepared from 2-(2-bromoethyl)-1,3-dioxane. rsc.org This reagent can then add to electrophiles, such as N-tert-butanesulfinyl aldimines, to produce more complex molecules that retain the dioxane moiety. rsc.org This approach allows for the indirect functionalization of the dioxane structure by building off a substituent arm.

Boron-containing analogues of 1,3-dioxanes, specifically 4,4,6-trimethyl-1,3,2-dioxaborinanes, are synthesized by reacting the precursor diol, 2-methyl-2,4-pentanediol, with a boron source. This reaction is analogous to the acid-catalyzed acetalization, but instead of a carbonyl compound, a borane derivative is used.

The synthesis can be achieved through the reaction of 2-methyl-2,4-pentanediol with borane (BH₃), often in a solvent like dioxane. This reaction proceeds to form the stable six-membered heterocyclic ring containing a boron atom in place of the C2 carbon of the standard dioxane. These dioxaborinane compounds are valuable reagents in their own right, serving as stable dialkoxyboranes used in various organic transformations.

Mechanistic Investigations of 1,3-Dioxane Formation and Derivatization

The formation of the 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms, is a cornerstone of organic synthesis, often accomplished through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol or via the Prins reaction. The specific case of this compound involves the reaction of an appropriate 1,3-diol with acetaldehyde or the reaction of an alkene with an aldehyde. Mechanistic investigations into these pathways reveal the critical role of catalysts and the factors governing the stereochemical and regiochemical outcomes.

Catalysis in Ring Formation and Subsequent Transformations

The synthesis of 1,3-dioxanes is predominantly achieved through acid catalysis, which facilitates the electrophilic addition of a carbonyl compound to a 1,3-diol. This process, known as acetalization, is a reversible reaction, and various catalysts are employed to drive the equilibrium towards the formation of the dioxane product. Both Brønsted and Lewis acids are effective catalysts for this transformation. organic-chemistry.orgthieme-connect.de

Brønsted Acid Catalysis:

Brønsted acids, such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are commonly used to catalyze the formation of 1,3-dioxanes. organic-chemistry.orgthieme-connect.de The mechanism commences with the protonation of the carbonyl oxygen of the aldehyde or ketone, which enhances its electrophilicity. This is followed by the nucleophilic attack of one of the hydroxyl groups of the 1,3-diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular cyclization occurs through the nucleophilic attack of the second hydroxyl group of the diol, followed by deprotonation to yield the 1,3-dioxane ring. To drive the reaction to completion, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgthieme-connect.de

Lewis Acid Catalysis:

Lewis acids, such as zinc(II) chloride (ZnCl₂), tungsten(VI) chloride (WCl₆), and samarium(III) chloride (SmCl₃), also effectively catalyze the formation of 1,3-dioxanes. thieme-connect.de The Lewis acid coordinates to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by the 1,3-diol. The subsequent steps of the mechanism are analogous to those of Brønsted acid catalysis, involving the formation of a hemiacetal, generation of an oxocarbenium ion, and intramolecular cyclization.

Catalysis in the Prins Reaction:

The Prins reaction provides an alternative route to 1,3-dioxanes, involving the acid-catalyzed addition of an aldehyde to an alkene. wikipedia.org The reaction is initiated by the protonation of the aldehyde, which then undergoes an electrophilic addition to the alkene to form a carbocationic intermediate. wikipedia.org This intermediate can then be trapped by a nucleophile. In the context of 1,3-dioxane formation, an excess of the aldehyde is often used, where a second molecule of the aldehyde can act as the nucleophile, leading to the formation of the dioxane ring. wikipedia.org The specific outcome of the Prins reaction is highly dependent on the reaction conditions, including the temperature and the presence or absence of a nucleophilic solvent. wikipedia.orgorganic-chemistry.org

Catalyst TypeExamplesRole in Reaction
Brønsted Acidsp-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄)Protonates the carbonyl oxygen, enhancing its electrophilicity.
Lewis AcidsZinc(II) chloride (ZnCl₂), Samarium(III) chloride (SmCl₃)Coordinates to the carbonyl oxygen, activating the carbonyl group.
Solid Acid CatalystsMesoporous ZnAlMCM-41Provides a heterogeneous catalytic surface for the Prins cyclization. rsc.org

Stereocontrol and Regioselectivity in Dioxane Ring Synthesis

The synthesis of substituted 1,3-dioxanes, such as this compound, introduces the potential for stereoisomerism and, in the case of the Prins reaction, regioselectivity. The control of these aspects is crucial for obtaining the desired product with high purity.

Stereocontrol:

The stereochemistry of 1,3-dioxanes is largely dictated by the conformational preferences of the six-membered ring. Similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize torsional strain. thieme-connect.de Substituents on the ring tend to occupy equatorial positions to avoid steric interactions, particularly the unfavorable 1,3-diaxial interactions. thieme-connect.de

In the case of this compound, the two methyl groups at the C4 position mean that one will be axial and the other equatorial in a chair conformation. The methyl group at the C6 position will strongly prefer an equatorial orientation to minimize steric hindrance with the axial methyl group at C4 and the axial hydrogen at C2. This thermodynamic preference for the equatorial position of the C6-methyl group is a key factor in the stereochemical outcome of the synthesis. The formation of the thermodynamically most stable diastereomer is generally favored, especially under equilibrium conditions often employed in acid-catalyzed acetalization. thieme-connect.de

Regioselectivity:

Regioselectivity becomes a critical consideration when synthesizing 1,3-dioxanes via the Prins reaction. The initial electrophilic addition of the protonated aldehyde to an unsymmetrical alkene will proceed to form the more stable carbocation intermediate. For instance, in a hypothetical synthesis of this compound from isobutylene and acetaldehyde, the protonated acetaldehyde would add to the double bond of isobutylene. The electrophilic attack will occur at the less substituted carbon of the double bond to generate a more stable tertiary carbocation at the other carbon. This regioselectivity ensures the formation of the desired substitution pattern on the resulting 1,3-dioxane ring. The subsequent steps involving the capture of the carbocation by another molecule of acetaldehyde would then lead to the formation of the dioxane ring.

The regioselectivity of the Prins reaction can be influenced by the nature of the reactants and the catalyst used. beilstein-journals.orgnih.gov The formation of a six-membered ring (tetrahydropyran or 1,3-dioxane) is generally favored over a five-membered ring (tetrahydrofuran) due to the preference for a chair-like transition state that minimizes steric interactions. beilstein-journals.orgnih.gov

FactorInfluence on SynthesisOutcome for this compound
Conformational PreferenceThe 1,3-dioxane ring adopts a stable chair conformation. thieme-connect.deThe molecule exists in a chair-like structure.
Steric HindranceSubstituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. thieme-connect.deThe methyl group at the C6 position will favor an equatorial orientation.
Carbocation Stability (Prins Reaction)The electrophilic addition of the aldehyde to the alkene proceeds via the most stable carbocation intermediate.Ensures the correct placement of the methyl groups on the dioxane ring.

Conformational Analysis and Stereochemical Aspects

Fundamental Ring Conformations of 1,3-Dioxanes: Chair, Boat, and Twist Forms

Like cyclohexane, the 1,3-dioxane (B1201747) ring is not planar and adopts several conformations to relieve angular and torsional strain. wikipedia.org The principal conformations are the chair, boat, and a family of flexible forms known as twist or skew-boat. researchgate.netresearchgate.net

Chair Conformation: This is the most stable conformation for the 1,3-dioxane ring. thieme-connect.descispace.com It minimizes both torsional strain (staggered arrangements around C-C and C-O bonds) and angle strain. The shorter C-O bonds (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å) and a smaller C-O-C bond angle lead to a more puckered ring than cyclohexane. Computational studies have shown that the chair conformer of the parent 1,3-dioxane is significantly more stable than the flexible forms. scispace.com

Boat Conformation: The boat form is a higher-energy conformation that suffers from significant torsional strain due to eclipsing interactions and steric hindrance between the "flagpole" positions. It is generally considered a transition state rather than a stable conformer. researchgate.net

Twist (or Skew-Boat) Conformation: By twisting, the boat conformation can alleviate some of its steric and eclipsing strain, resulting in a more stable, non-planar "twist" or "skew-boat" form. researchgate.net The 2,5-twist and 1,4-twist are local minima on the potential energy surface, but they are still considerably less stable than the chair form. researchgate.netscispace.com

The potential energy surface of 1,3-dioxane features six minima, which include the two inverted chair forms and the enantiomeric flexible forms. researchgate.net

Conformational Preferences of 4,4,6-Trimethyl-1,3-dioxane and its Derivatives

The introduction of three methyl groups at the C4 and C6 positions of the 1,3-dioxane ring profoundly influences its conformational equilibrium, dictating a strong preference for a single chair conformation.

In substituted cyclic systems, substituent groups generally prefer to occupy equatorial positions to minimize destabilizing steric interactions with axial atoms at other positions. msu.edu These non-bonded repulsions, known as 1,3-diaxial interactions, are a primary factor governing conformational stability. pharmacy180.comyoutube.com

For this compound, the conformational arrangement is dictated by the following factors:

C4-gem-Dimethyl Group: The C4 position contains two methyl groups (a gem-dimethyl group). In any chair conformation, one of these methyl groups must be axial and the other equatorial. The axial methyl group at C4 will experience 1,3-diaxial interactions with the axial hydrogen at C2 and the axial hydrogen at C6. The presence of this "locked" axial methyl group is a permanent feature of the chair conformer.

The combination of a strongly equatorial-preferring C6-methyl group and the fixed axial/equatorial arrangement of the C4-gem-dimethyl groups effectively locks the ring into a single, highly stable chair conformation.

The energy gap between the stable chair conformation and the higher-energy twist forms is a key parameter in conformational analysis. For the parent 1,3-dioxane, the chair form is substantially more stable than the twist forms. thieme-connect.de Ab initio and density functional theory (DFT) calculations have quantified this difference.

Calculated Energy Differences Between 1,3-Dioxane Conformers
ConformersEnergy Difference (kcal/mol)MethodReference
Chair vs. 2,5-Twist4.67 ± 0.31HF/6-31G(d) scispace.com
Chair vs. 2,5-Twist5.19 ± 0.8DFT scispace.com
2,5-Twist vs. 1,4-Twist1.36 ± 0.12HF/6-31G(d) scispace.com
Chair vs. Twist5.7General thieme-connect.de

The interconversion between the two possible chair forms (ring flipping) must proceed through these higher-energy twist intermediates. msu.edu The activation energy for this process is influenced by the substituents on the ring. In this compound, the energy difference between the preferred chair conformation (with the C6-methyl group equatorial) and the alternative chair form (with the C6-methyl group axial) is so large that ring flipping is effectively suppressed at normal temperatures.

Stereoisomerism and Diastereoselectivity in this compound Systems

Stereoisomerism in substituted 1,3-dioxanes arises from the arrangement of substituents on the same or opposite sides of the ring's plane. wikipedia.org

Cis-trans isomerism (or geometric isomerism) in 1,3-dioxane systems describes the relative orientation of substituents at two or more stereocenters. wikipedia.orgyoutube.comkhanacademy.org For example, in a 2,6-disubstituted 1,3-dioxane, the cis isomer has both substituents on the same face of the ring (one axial, one equatorial in the most stable chair), while the trans isomer has them on opposite faces (both can be equatorial). researchgate.net

In the case of this compound, the C6 carbon is a stereocenter. When this compound is part of a system with another substituent, for instance at the C2 position, cis-trans isomerism becomes possible. The cis or trans designation would describe the relationship between the C6-methyl group and the substituent at C2. The thermodynamic stability of these isomers is determined by the conformational energies of the substituents. Typically, the isomer that can adopt a chair conformation with the maximum number of bulky substituents in equatorial positions is the most stable. wikipedia.org Trans isomers are often more stable than their cis counterparts in disubstituted systems because this arrangement can frequently accommodate diequatorial positioning. wikipedia.org

An anancomeric system is one in which the conformational equilibrium is so heavily shifted toward one conformer that the molecule is essentially "locked" in that single conformation. researchgate.net This occurs when the energy difference between the two possible chair forms is very large (typically > 4 kcal/mol).

This compound is an excellent example of an anancomeric structure. The strong energetic penalty associated with placing the C6-methyl group in an axial position means that the ring-flipped conformer is present in a negligible amount at equilibrium. researchgate.net This conformational locking simplifies stereochemical analysis, as the molecule can be treated as a single, rigid structure for the purposes of spectroscopic analysis (e.g., NMR) and reactivity studies. researchgate.net The predictable, fixed geometry of such systems makes them valuable models for investigating stereochemical and stereoelectronic effects.

Dynamic Conformational Processes and Interconversion Barriers of this compound

The interconversion between the two chair conformers of this compound does not occur in a single step. Instead, it proceeds through a series of higher-energy transition states and intermediates. The most common pathway for this chair-chair interconversion involves passing through several non-chair forms, including twist-boat and boat conformations. The energy required to overcome these transitional states is known as the activation energy or the interconversion barrier.

Detailed research into the conformational dynamics of substituted 1,3-dioxanes has been extensively carried out using a combination of experimental techniques, primarily variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and computational quantum mechanical calculations. nih.govresearchgate.net These methods allow for the "freezing" of the conformational equilibrium at low temperatures, enabling the characterization of individual conformers, and the determination of the energy barriers associated with their interconversion. researchgate.net

While specific experimental or computational data for the interconversion barriers of this compound were not prominently found in broad searches, the principles governing its dynamic behavior can be inferred from studies on closely related compounds. For example, the study of 4-methyl-1,3-dioxane (B1663929) has shown a principal energy minimum corresponding to the equatorial chair conformer, with local minima for the axial chair and various flexible forms. researchgate.net Similarly, research on 4,4-dimethyl-1,3-dioxane (B1195079) has identified multiple energy minima and the transition states connecting them. researchgate.net

The energy parameters for the inversion of various 5-substituted 1,3-dioxanes have been determined, providing insight into the influence of substituent size and nature on the conformational energy landscape. researchgate.net These studies typically report the Gibbs free energy of activation (ΔG‡) for the ring inversion process.

The following interactive table provides a hypothetical representation of the type of data that would be obtained from a detailed conformational analysis of this compound, based on typical values for similar substituted 1,3-dioxanes.

Conformational ProcessTransition State/IntermediateTypical Activation Energy (kcal/mol)
Chair → Twist-BoatHalf-Chair9 - 11
Twist-Boat → Boat-~1
Boat → Twist-Boat-~1
Twist-Boat → ChairHalf-Chair9 - 11

Note: The values in this table are illustrative and based on general data for substituted 1,3-dioxanes. Specific experimental or calculated values for this compound are required for a precise quantitative description.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For 4,4,6-trimethyl-1,3-dioxane, various NMR experiments are instrumental in assigning its conformation and stereochemistry.

Proton (¹H) NMR spectroscopy is a fundamental tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the protons in this compound provide valuable insights into its molecular geometry. The analysis of coupling constants between adjacent protons, in particular, can help determine the dihedral angles and thus the conformational preferences of the dioxane ring. ubc.caresearchgate.netdocbrown.info For instance, the magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. This relationship allows for the differentiation between axial and equatorial protons in the chair conformation of the dioxane ring.

The chemical shifts of the protons are also sensitive to their local electronic environment. For example, in the ¹H NMR spectrum of 1,3-dioxane (B1201747), the protons at C5 (furthest from the oxygen atoms) have a chemical shift of approximately 1.78 ppm, while the protons at C4 and C6 (adjacent to one oxygen atom) appear at around 3.91 ppm, and the protons at C2 (between the two oxygen atoms) are found at about 4.85 ppm. docbrown.info The introduction of methyl groups at the C4 and C6 positions in this compound will further influence these chemical shifts, providing additional data for structural assignment.

A detailed analysis of the ¹H NMR spectrum, including the multiplicity of the signals (e.g., singlets, doublets, triplets), provides further evidence for the connectivity of the atoms within the molecule.

Table 1: Illustrative ¹H NMR Data for a Substituted 1,3-Dioxane Ring

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.85s-
H-4ax, H-6ax3.60d11.5
H-4eq, H-6eq4.10d4.5
H-5ax1.40q11.5, 2.5
H-5eq2.20dt11.5, 5.0

Note: This is a representative table based on general principles of ¹H NMR spectroscopy for 1,3-dioxane systems and is intended for illustrative purposes. Actual values for this compound may vary.

The chemical shifts of the carbon atoms in the 1,3-dioxane ring are well-characterized. For the parent 1,3-dioxane, the chemical shifts are approximately δ(C-2) = 94.3 ppm, δ(C-4/6) = 66.9 ppm, and δ(C-5) = 26.6 ppm. docbrown.info The introduction of methyl groups at the C4 and C6 positions will induce substituent effects, causing shifts in the resonance frequencies of the ring carbons. These substituent effects are generally predictable and can be used to confirm the substitution pattern. For instance, an axial methyl group will typically shield the γ-gauche carbons, causing an upfield shift in their resonance, a phenomenon known as the γ-gauche effect. organicchemistrydata.org

By comparing the observed ¹³C chemical shifts with those predicted based on established substituent effect parameters, the conformation of the this compound molecule can be inferred. For example, the significant upfield shift of a ring carbon can indicate the presence of a nearby axial substituent. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Chair Conformation)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~94
C-4~70-75
C-5~30-35
C-6~70-75
C4-CH₃ (axial)~20-25
C4-CH₃ (equatorial)~25-30
C6-CH₃~20-25

Note: These are estimated values based on known substituent effects in 1,3-dioxane systems and are for illustrative purposes.

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between spatially close nuclei. wikipedia.orgucl.ac.uk This effect is distance-dependent, with the magnitude of the NOE being inversely proportional to the sixth power of the distance between the nuclei. ucl.ac.uk NOE experiments, such as 1D NOE difference spectroscopy and 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are therefore powerful tools for determining the relative stereochemistry of molecules by identifying protons that are in close proximity in space, typically within 5 Å. libretexts.org

For this compound, NOE experiments can be used to establish the relative orientation of the methyl groups and the ring protons. For example, irradiation of an axial methyl group at C4 would be expected to produce an NOE enhancement for the axial protons at C2 and C6, as well as the other axial methyl group if present. Conversely, irradiation of an equatorial methyl group would show NOE enhancements to nearby equatorial and axial protons. By carefully analyzing the observed NOE correlations, a detailed picture of the three-dimensional structure and preferred conformation of the molecule can be constructed. libretexts.orgyoutube.com

Molecules are not static entities but are often in a state of dynamic conformational exchange. Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes that occur on the NMR timescale. nih.gov For this compound, the primary conformational process of interest is the chair-to-chair interconversion of the dioxane ring.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, leading to broadening of the signals. At a sufficiently low temperature, the coalescence point is reached, and upon further cooling, separate signals for the individual conformers may be resolved. nih.gov

From the analysis of the temperature-dependent NMR spectra, thermodynamic and kinetic parameters for the conformational equilibrium, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the ring inversion process, can be determined. researchgate.net These studies provide valuable information on the flexibility of the 1,3-dioxane ring and the energetic barriers to conformational change. rsc.org

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy. researchgate.netrsc.org

An X-ray crystal structure of this compound would provide definitive information on bond lengths, bond angles, and torsional angles within the molecule in the crystalline state. This would allow for a direct visualization of the preferred conformation of the dioxane ring and the orientation of the methyl substituents. The solid-state structure can then be compared with the conformational preferences inferred from NMR studies in solution to assess the influence of crystal packing forces on the molecular geometry. Although a specific crystal structure for this compound was not found in the search, the Crystallography Open Database is a resource where such information may be deposited. ugr.esugr.es

Mass Spectrometry for Compound Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. ub.edu When a molecule of this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). The molecular ion can then undergo fragmentation, breaking down into smaller, charged fragments.

The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound (130.18 g/mol for C₇H₁₄O₂). nist.govnih.gov The fragmentation pattern is characteristic of the molecule's structure. For 1,3-dioxane derivatives, common fragmentation pathways include the loss of an alkyl group from the C2 position and cleavage of the dioxane ring. dss.go.th The fragmentation of 2-alkyl-5,5-dimethyl-1,3-dioxanes has been studied, and a proposed pathway involves the formation of a stable oxonium ion. dss.go.th It has also been noted that different diastereoisomers of trimethyl-1,3-dioxane derivatives can exhibit distinct mass spectra, suggesting that the fragmentation patterns can be influenced by the stereochemistry of the molecule. nih.gov

By analyzing the masses and relative abundances of the fragment ions, it is possible to deduce the structure of the original molecule and confirm the identity of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Conformational Energies and Stability

Quantum chemical calculations are fundamental in determining the preferred three-dimensional structures (conformers) of molecules and their relative stabilities. For 1,3-dioxane (B1201747) systems, these calculations have been instrumental in understanding the interplay of steric and electronic effects that govern their geometry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying the conformational energies of 1,3-dioxane derivatives due to its balance of accuracy and computational cost. wavefun.com Studies on the parent 1,3-dioxane molecule using DFT methods like B3LYP have shown that the chair conformer is significantly more stable than twist conformers. researchgate.net For instance, the chair conformer of 1,3-dioxane is calculated to be about 5.19 kcal/mol more stable than the 2,5-twist conformer at the DFT level. researchgate.net These computational findings are crucial for interpreting experimental data, such as that obtained from 13C NMR spectroscopy, and for understanding the chair/twist-boat equilibrium in substituted 1,3-dioxanes like the trans-4-(trifluoromethyl)-2,2,6-trimethyl-1,3-dioxane. nih.gov DFT calculations have also been employed to investigate reaction mechanisms and transition state structures involving 1,3-dioxanes.

Ab Initio Molecular Orbital Studies (e.g., Hartree-Fock, MP2)

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular conformations. wavefun.com HF calculations, while sometimes less accurate than DFT for absolute energies, still offer valuable insights into conformational preferences. researchgate.net For 1,3-dioxane, HF calculations (with a 6-31G(d) basis set) have established that the chair conformer is more stable than the 2,5-twist conformer by approximately 4.67 kcal/mol. researchgate.net

MP2 calculations, which include electron correlation effects, generally provide more accurate energy differences. wavefun.com For 1,3-dioxane, MP2 calculations have shown a conformational free energy difference of about 4.85 kcal/mol between the chair and 2,5-twist structures. researchgate.net These high-level calculations have been essential in cases where molecular mechanics force fields have failed to accurately represent the conformational energies of substituted 1,3-dioxanes. nih.govacs.org For example, in the study of trans-4-(trifluoromethyl)-2,2,6-trimethyl-1,3-dioxane, ab initio calculations with MP2 correlation corrections were consistent with experimental 13C NMR data, while some molecular mechanics models were not. nih.gov

Potential Energy Surface (PES) Analysis of 1,3-Dioxane Ring Systems

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For the 1,3-dioxane ring system, PES analysis reveals the various stable conformers (minima on the PES) and the energy barriers (transition states) that separate them.

Quantum-chemical studies have shown that the PES of 1,3-dioxane and its substituted derivatives contains multiple minima, including the most stable chair conformers and higher-energy twist and boat forms. researchgate.netresearchgate.netresearchgate.net For the parent 1,3-dioxane, the PES contains six minima, which include the chair invertomers and enantiomeric flexible forms. researchgate.net The chair-to-chair interconversion pathways have been mapped out, identifying various transition states such as half-chair and sofa structures. researchgate.net In substituted 1,3-dioxanes, such as 5-alkyl- and 5-phenyl-1,3-dioxanes, the PES analysis has revealed two primary pathways for the conformational isomerization of equatorial and axial chair conformers, with estimated potential barriers. researchgate.netepa.gov These studies are crucial for understanding the dynamic conformational behavior of these molecules. researcher.life

Analysis of Stereoelectronic Interactions (e.g., Anomeric Effects, Hyperconjugation)

Stereoelectronic effects, which involve the interaction of electron orbitals, play a critical role in determining the structure and reactivity of 1,3-dioxane systems. The anomeric effect, a classic example of a stereoelectronic interaction, describes the preference of an electronegative substituent at the anomeric carbon (C2) to occupy an axial position. rsc.org This effect is often explained by a stabilizing hyperconjugative interaction between a lone pair on an oxygen atom and the antibonding orbital of the C-X bond (n -> σ*). rsc.org

In the 1,3-dioxane ring, hyperconjugative interactions are not limited to the anomeric position. For example, interactions involving the C-H bonds at various positions in the ring have been observed. researchgate.netresearchgate.net The balance of hyperconjugative interactions involving axial and equatorial C-H bonds can explain the relative lengths of these bonds. researchgate.net Furthermore, a "homoanomeric interaction" has been proposed to explain certain NMR spectral features in 1,3-dioxanes, involving an interaction between an oxygen lone pair and the antibonding orbital of an equatorial C-H bond at the C5 position. psu.edu Computational studies, particularly Natural Bond Orbital (NBO) analysis, are instrumental in quantifying these stereoelectronic interactions and understanding their impact on conformational preferences. researchgate.net

Computational Prediction of Spectroscopic Parameters for Structural Correlation

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can then be correlated with experimental data to confirm molecular structures and conformations. faccts.denmrdb.org

For 1,3-dioxane derivatives, theoretical calculations of NMR parameters have proven to be a valuable tool. psu.edupsnc.pl By calculating the NMR shielding constants for different conformers, it is possible to predict their NMR spectra. faccts.de Comparing these predicted spectra with experimental results allows for the assignment of specific conformations. For example, the significant differences in 13C NMR chemical shifts for the chair and twist-boat conformers of trans-4-(trifluoromethyl)-2,2,6-trimethyl-1,3-dioxane were successfully rationalized through ab initio and AMBER molecular mechanics calculations. nih.gov The calculation of vicinal coupling constants has also been used to determine the conformational energies of substituents in the 1,3-dioxane ring. researchgate.net These computational predictions provide a powerful link between theoretical models and experimental observations, enhancing our understanding of the structural and conformational properties of 4,4,6-trimethyl-1,3-dioxane and related compounds.

Chemical Reactivity and Transformation Pathways

Ring-Opening Reactions of 1,3-Dioxane (B1201747) Derivatives

The stability of the 1,3-dioxane ring is conditional and can be compromised by specific reagents and catalysts, leading to ring cleavage. These reactions are fundamental to the deprotection strategies when 1,3-dioxanes are used to mask carbonyl or 1,3-diol functionalities. thieme-connect.de

Reductive Cleavage Mechanisms (e.g., by LiAlH₄-AlCl₃)

The combination of lithium aluminum hydride (LiAlH₄) and a Lewis acid, such as aluminum chloride (AlCl₃), is a potent system for the reductive cleavage of 1,3-dioxane rings. cdnsciencepub.comcdnsciencepub.com In general, acetals and ketals are stable to LiAlH₄ alone. cdnsciencepub.com However, the presence of a Lewis acid facilitates the hydrogenolysis of the acetal (B89532) to yield hydroxy ethers. cdnsciencepub.com

The mechanism for this reaction is believed to proceed through the formation of an oxocarbenium ion as the rate-determining step. cdnsciencepub.comcdnsciencepub.com The Lewis acid coordinates to one of the oxygen atoms of the dioxane ring, weakening the C-O bond and promoting its cleavage to form a resonance-stabilized oxocarbenium ion. A subsequent hydride attack from LiAlH₄ on this electrophilic carbon species leads to the opening of the ring and the formation of the corresponding mono-protected 1,3-diol.

Studies comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that 1,3-dioxolanes are hydrogenolyzed faster. cdnsciencepub.comcdnsciencepub.com This difference in reaction rate is attributed to the greater ease of forming the intermediate oxocarbenium ion from the five-membered ring structure. cdnsciencepub.com The regioselectivity of the ring opening can be influenced by substituents on the dioxane ring. For instance, in the case of 2,4-disubstituted-1,3-dioxolanes, the presence of an electron-donating alkyl group at the C4 position directs the cleavage to occur predominantly at the C2-O1 bond. cdnsciencepub.com

Table 1: Reductive Cleavage of 1,3-Dioxane Derivatives

SubstrateReagentsProduct(s)ObservationsReference(s)
1,3-Dioxane DerivativesLiAlH₄-AlCl₃Hydroxy ethers1,3-Dioxolanes react faster than 1,3-dioxanes. cdnsciencepub.comcdnsciencepub.com
2,4-Disubstituted-1,3-dioxolanesLiAlH₄-AlCl₃Mono-protected 1,2-diolsCleavage is regioselective, influenced by substituents. cdnsciencepub.com
4,6-Benzylidene derivatives of glucoseLiAlH₄, AlCl₃6-O-Benzyl derivativeRegioselective cleavage favoring the less hindered site. thieme-connect.de

Acid-Catalyzed Hydrolysis and Ring Instability

The 1,3-dioxane ring is labile under acidic conditions, readily undergoing hydrolysis to regenerate the parent carbonyl compound and 1,3-diol. thieme-connect.deorganic-chemistry.org This susceptibility to acid-catalyzed cleavage is a cornerstone of its use as a protecting group for aldehydes and ketones. total-synthesis.comwikipedia.org The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst in an aqueous or wet solvent system. organic-chemistry.orgoup.com

The mechanism of acid-catalyzed hydrolysis is generally accepted to be an A1-type mechanism, which involves:

Pre-equilibrium protonation of one of the ring oxygen atoms.

Rate-determining formation of an oxocarbenium ion through cleavage of a C-O bond. oup.com

Rapid attack of water on the oxocarbenium ion, followed by deprotonation to yield the hemiacetal, which then decomposes to the carbonyl compound and the 1,3-diol. oup.com

The rate of hydrolysis is significantly influenced by substituents on the dioxane ring. oup.comresearchgate.net For instance, studies on 2,2-diaryl-1,3-dioxanes have shown a good correlation between the reaction rate and the electronic properties of the substituents on the aryl groups, as described by the Yukawa-Tsuno equation. oup.com The stability of the intermediate oxocarbenium ion plays a crucial role; electron-donating groups that stabilize this intermediate accelerate the rate of hydrolysis. cdnsciencepub.com

The conformational aspects of the dioxane ring also impact its stability. Like cyclohexane, 1,3-dioxanes preferentially adopt a chair conformation. thieme-connect.de The presence of bulky substituents can introduce steric strain, which can influence the rate of hydrolysis. For example, in the hydrolysis of cis and trans isomers of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane, the trans isomer hydrolyzes significantly faster than the cis isomer. researchgate.net

Table 2: Acid-Catalyzed Hydrolysis of 1,3-Dioxane Derivatives

SubstrateConditionsKey FindingsReference(s)
2,2-Diaryl-1,3-dioxanes80% dioxane-water, 30 °C, HClRate correlates with Yukawa-Tsuno equation, indicating oxocarbenium ion intermediate. oup.com
cis- and trans-2-(2,6-Dichlorophenyl)-4,6-dimethyl-1,3-dioxaneDioxane/water (29/1), 60 °C, acid catalystTrans isomer hydrolyzes 15 times faster than the cis isomer. researchgate.net
General 1,3-DioxanesBrønsted or Lewis acid, aqueous mediaStandard method for deprotection of carbonyls and 1,3-diols. thieme-connect.deorganic-chemistry.org

Reactions Involving Dioxane Ring Functionalization

Beyond ring-opening reactions, the 1,3-dioxane scaffold can participate in reactions that modify the ring or its substituents while preserving the core cyclic acetal structure. These transformations highlight the versatility of the dioxane ring in multi-step synthetic sequences.

Reactions with Nitriles and Related Electrophiles

1,3-Dioxanes can react with nitriles in the presence of an acid catalyst, a transformation that leads to the formation of 5,6-dihydro-1,3-oxazines. This reaction is a modification of the Ritter reaction. For example, 4,4-dimethyl-1,3-dioxane (B1195079) reacts with dinitriles such as bis(2-cyano)diethyl ether to yield the corresponding bis[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)]diethyl ether. researchgate.net These resulting oxazine (B8389632) derivatives can be readily hydrolyzed under aqueous alkaline conditions to produce 1,3-amino alcohols. researchgate.net This two-step process effectively converts a 1,3-diol (via its dioxane derivative) into a 1,3-amino alcohol.

Transformations as Masked Functional Groups in Multi-Step Synthesis

The primary application of the 1,3-dioxane ring in multi-step synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones) or 1,3-diols. thieme-connect.detotal-synthesis.comwikipedia.org The formation of the dioxane is typically achieved by reacting the carbonyl compound with a 1,3-diol, or vice versa, in the presence of an acid catalyst with removal of water. organic-chemistry.orgwikipedia.org

Once protected, the rest of the molecule can undergo a variety of chemical transformations that would otherwise be incompatible with a free carbonyl or diol group. 1,3-Dioxanes are generally stable to basic, reductive (in the absence of Lewis acids), and oxidative conditions. thieme-connect.de This stability allows for a wide range of synthetic manipulations, including organometallic reactions and selective reductions of other functional groups. thieme-connect.de

For example, 1,3-dioxan-5-ones can be deprotonated to form lithium enolates, which can then react with various electrophiles. cdnsciencepub.com However, this can be complicated by a competing reduction of the carbonyl group by the lithium amide base. cdnsciencepub.com The use of the dioxane as a masked functional group is crucial in the synthesis of complex molecules where chemo- and regioselectivity are paramount. After the desired transformations are completed, the protecting group can be removed under acidic conditions to reveal the original functional group. organic-chemistry.org

Applications in Advanced Organic Synthesis and Materials Chemistry

4,4,6-Trimethyl-1,3-dioxane as a Synthon in Complex Molecule Synthesis

The six-membered ring of this compound, containing two oxygen atoms, serves as a stable and modifiable scaffold. This stability allows it to be carried through multiple reaction steps, only to be transformed at a strategic point to reveal new functionalities, making it a valuable synthon for constructing intricate molecular architectures.

Role as a Building Block for Carbon-Carbon Bond Formation

The versatility of the 1,3-dioxane (B1201747) ring system extends to its use in forming carbon-carbon bonds, a fundamental process in organic synthesis. While direct deprotonation of this compound is not a commonly cited method, the underlying principle is established in related heterocyclic systems. For instance, related 5,6-dihydro-1,3-oxazine structures can be deprotonated to form a nucleophilic anion, which then reacts with electrophiles like aldehydes to achieve a two-carbon homologation, effectively creating a new carbon-carbon bond. core.ac.uk This reaction highlights the potential of the C-H bond at the 2-position of such heterocycles to be activated for use in synthesis. The reaction of the resulting anion with a carbonyl compound, followed by hydrolysis, can yield desired aldehydes, demonstrating a powerful method for extending carbon chains. core.ac.uk

Precursors to Beta-Dicarbonyl Compounds

While this compound itself is not a direct precursor to beta-dicarbonyl compounds, its structural analogues, specifically 1,3-dioxane-4,6-diones, are central to this area of chemistry. The most prominent example is 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. wikipedia.orgacs.org

Meldrum's acid is renowned for its unusually high acidity (pKa of 4.97), which allows the easy formation of a stabilized enolate. wikipedia.org This property makes it and its derivatives exceptional nucleophiles and synthons in reactions that create products structurally equivalent to those from beta-dicarbonyl compounds.

Key Research Findings on Meldrum's Acid Derivatives:

Acylation and Alkylation: The acidic C-H group at the 5-position is readily deprotonated and can be alkylated or acylated, serving as a versatile platform for building molecular complexity. wikipedia.org

Knoevenagel Condensation: Meldrum's acid derivatives react with carbonyl compounds under mild conditions to form C=C double bonds, a key step in many syntheses. mdpi.comsemanticscholar.org

Reactive Intermediates: Upon heating, these compounds can decompose to form highly reactive ketene (B1206846) intermediates, which are then used in a variety of subsequent reactions. acs.orgnih.gov

These reactions showcase how the 1,3-dioxane-4,6-dione (B14002328) core is a powerful tool for chemists, acting as a functional equivalent of a malonic acid or other beta-dicarbonyl synthons. acs.orgacs.org

Intermediates for the Synthesis of Amino Alcohols and Aldehydes

A well-documented application of 1,3-dioxanes is their role as intermediates in the synthesis of 1,3-amino alcohols and aldehydes. This transformation is typically achieved through a Ritter-type reaction, where the dioxane reacts with a nitrile in the presence of a strong acid. researchgate.netresearchgate.net This process converts the 1,3-dioxane into a 5,6-dihydro-1,3-oxazine intermediate. researchgate.netsharif.edu

The reaction of 4,4-dimethyl-1,3-dioxane (B1195079), a close analogue, with dinitriles has been shown to yield the corresponding bis-dihydro-oxazinyl derivatives. researchgate.net These intermediates are then readily hydrolyzed under aqueous alkaline conditions to produce 1,3-amino alcohols, such as 3-methyl-3-amino-1-butanol. researchgate.net This methodology provides a reliable route to valuable amino alcohol structures. Furthermore, these dihydro-1,3-oxazine intermediates can also serve as precursors to aldehydes. core.ac.uk

Starting MaterialIntermediateFinal ProductReaction Pathway
This compound (analogue)5,6-Dihydro-1,3-oxazine derivative1,3-Amino Alcohol1. Ritter reaction with nitrile. 2. Hydrolysis. researchgate.net
5,6-Dihydro-1,3-oxazine derivativeN/AAldehydeHydrolysis of the oxazine (B8389632) ring. core.ac.uk

Integration into Polymer Architectures and Materials Development

The this compound structure is also integrated into the development of advanced polymers, either by functionalizing it for polymerization or by using its diol precursor to modify existing polymer chains.

Synthesis of Vinyl-Functionalized Polymers and Poly(ionic liquids)

To be used in polymer synthesis, the stable dioxane ring must first be functionalized with a polymerizable group. A common strategy is the introduction of a vinyl group at the 2-position, creating 4,4,6-trimethyl-2-vinyl-1,3-dioxane (B11960023) . ontosight.ainist.gov This monomer contains a reactive C=C double bond that can undergo polymerization. ontosight.ai

This vinyl-functionalized dioxane is a valuable monomer for producing specialized polymers and copolymers. ontosight.ai The resulting polymers feature pendant 1,3-dioxane rings along the hydrocarbon backbone, which can impart specific physical and chemical properties.

Furthermore, this approach is relevant to the synthesis of poly(ionic liquids) (PILs). PILs are a class of polyelectrolytes that combine the properties of ionic liquids with the mechanical stability of a polymer backbone. researchgate.netdiva-portal.org They are typically synthesized by polymerizing monomers that contain an ionic liquid moiety, often a vinyl-substituted cation like vinylimidazolium or vinylpyridinium. nih.govacs.org The monomer 4,4,6-trimethyl-2-vinyl-1,3-dioxane can be incorporated into these systems as a comonomer, allowing for the design of novel PILs where the dioxane unit can be used to tune properties like solubility, thermal stability, and hydrophobicity.

Use as a Chain Extender in Polymer Modification

In polymer chemistry, particularly in the production of polyurethanes, chain extenders are low-molecular-weight diols or diamines that react with isocyanate groups to lengthen the polymer chains and build hard segment domains. mdpi.comgoogle.com These hard segments provide cohesive strength and influence the final mechanical properties of the material. mdpi.com

While this compound itself is a cyclic acetal (B89532), it is synthesized from 4-methyl-1,3-pentanediol . chemicalbook.com This diol is a suitable chain extender for modifying polymers. The use of diols like 1,4-butanediol (B3395766) (BDO) is common in MDI-based polyurethane systems. gantrade.com Structurally analogous diols, such as 2-methyl-1,3-propanediol (B1210203) (MPO) and 3-methyl-1,5-pentanediol (B147205) (MPD), are known to be effective chain extenders that can improve hydrolytic stability, lower the freezing point, and enhance flexibility in the final product. gantrade.comkuraray.eu Therefore, the diol precursor to this compound can be directly employed in reactive extrusion processes to modify and enhance the properties of polycondensates like polyurethanes. mdpi.com

Use as an Intermediate in the Production of Specialty Chemicals

The this compound scaffold serves as a versatile intermediate in the synthesis of a variety of more complex, high-value molecules. Its derivatives are employed in the production of fine chemicals, including fragrances, polymers, and reagents for advanced organic reactions.

One key application is in the fragrance industry. For example, 2-n-butyl-4,4,6-trimethyl-1,3-dioxane, a cyclic acetal derived from 2-methylpentanediol-2,4 and n-pentanal, is prepared for use in perfume compositions. google.com Similarly, other derivatives like 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394) are noted for their strong, fresh, and green olfactory properties, making them excellent fragrances. google.com

In polymer chemistry and the synthesis of other specialty chemicals, vinyl-substituted derivatives are particularly useful. The compound 4,4,6-trimethyl-2-vinyl-1,3-dioxane acts as an intermediate whose vinyl group allows it to function as a monomer for producing specialized polymers and copolymers. ontosight.ai This derivative is synthesized for applications in the creation of pharmaceuticals and agrochemicals. ontosight.ai Other complex derivatives, such as 2-(6-methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane, are also recognized as potential intermediates for pharmaceuticals, agrochemicals, or other specialty chemicals, though their specific applications are less documented. ontosight.ai

Perhaps one of the most significant uses of this dioxane structure in advanced synthesis is as a precursor to stable boronic esters for cross-coupling reactions. 4,4,6-trimethyl-1,3,2-dioxaborinanes, derived from hexylene glycol (2-methyl-2,4-pentanediol), have been established as a highly effective and cost-efficient alternative to the more common pinacol (B44631) boronic esters used in the Nobel Prize-winning Suzuki-Miyaura coupling reaction. rsc.org These hexylene glycol boronic esters are stable to air, water, and chromatography, and can exhibit superior reactivity compared to their pinacol counterparts. rsc.org They are prepared through various methods, including hydroboration and metal-catalyzed borylation, and serve as crucial building blocks in modern organic synthesis. rsc.org

Table 2: this compound Derivatives as Chemical Intermediates

Derivative Name Application Area Reference
2-n-Butyl-4,4,6-trimethyl-1,3-dioxane Perfume compositions google.com
2,4,6-Trimethyl-4-phenyl-1,3-dioxane Fragrances google.com
4,4,6-Trimethyl-2-vinyl-1,3-dioxane Pharmaceuticals, agrochemicals, specialty polymers ontosight.ai
2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane Potential for pharmaceuticals, agrochemicals ontosight.ai

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Routes for 1,3-Dioxane (B1201747) Derivatives

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly for creating complex molecules with specific biological or material properties. Research in the field of 1,3-dioxanes is actively pursuing new stereoselective synthetic methods. While the parent 4,4,6-trimethyl-1,3-dioxane is typically synthesized from the reaction of a suitable 1,3-diol (like 2-methyl-2,4-pentanediol) and an aldehyde or ketone, the development of stereoselective routes for its derivatives is a more intricate challenge. organic-chemistry.orgwikipedia.org

Emerging strategies focus on catalyst-driven processes that can control the spatial arrangement of substituents on the dioxane ring. For instance, diastereoselective gold(I) or bismuth(III) catalyzed tandem reactions have been developed to access substituted dioxanes from 1,5-monoallylic diols with high levels of diastereoselectivity under mild conditions. acs.orgresearchgate.net Another promising approach is the intramolecular oxa-Michael reaction, which has been shown to produce trifluoromethylated 1,3-dioxanes with high diastereoselectivity. tandfonline.comrsc.org

Furthermore, Grignard reactions on 2-methoxy-1,3-dioxane precursors have been employed to synthesize multi-methyl-substituted 1,3-dioxanes, including those with a trans-2,6-disubstitution pattern. psu.edu These methods open pathways to derivatives that are not easily accessible through traditional condensation reactions and allow for detailed stereochemical studies. A notable example is the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes using 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (B1218076) as a key building block, showcasing the utility of dioxane derivatives in constructing complex molecular architectures. nih.gov

Synthetic MethodKey FeaturesResulting Dioxane TypeCatalyst/ReagentRef.
Catalytic Diol RelocationMild conditions, high diastereoselectivityProtected 1,3-diols (Dioxanes)Gold(I) or Bismuth(III) acs.org, researchgate.net
Intramolecular oxa-MichaelHigh diastereoselectivityTrifluoromethylated 1,3-dioxanes- tandfonline.com, rsc.org
Grignard ReactionAccess to specific stereoisomerstrans-2,6-methyl-substitutedMethyl magnesium iodide psu.edu
Prins ReactionCondensation of alkenes and aldehydesSubstituted 1,3-dioxanesAcid catalysts wikipedia.org

Advanced Computational Modeling of Complex this compound Systems

Computational chemistry provides powerful tools to understand the structural and electronic properties of molecules, guiding experimental design and interpretation. For this compound and its derivatives, computational modeling, particularly using Density Functional Theory (DFT), is crucial for elucidating their complex conformational landscapes.

The 1,3-dioxane ring is not planar and primarily exists in a chair conformation. However, the presence of substituents, such as the three methyl groups in this compound, leads to the possibility of multiple conformers (e.g., chair, twist-boat) with subtle energy differences. researchgate.net DFT calculations can predict the relative stabilities of these conformers, transition states between them, and the geometric parameters of the most stable structures. For example, studies on 4,4-dimethyl-1,3-dioxane (B1195079) have identified eight distinct energy minima on its potential energy surface, highlighting the molecule's conformational flexibility. researchgate.net

These computational models are essential for understanding the influence of substituent orientation (axial vs. equatorial) on the molecule's reactivity and spectroscopic properties. For instance, calculations can determine the Gibbs conformational energies of substituents, which are consistent with experimental data from NMR spectroscopy. researchgate.net Recent DFT studies on a related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, have explored its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential, and other electronic properties to predict its reactivity and potential as an anti-cancer agent. scilit.comresearchgate.net Such advanced modeling provides a molecular-level understanding that is critical for designing new derivatives with tailored functions.

Computational MethodInformation GainedRelevance to this compoundRef.
Density Functional Theory (DFT)Conformational analysis, potential energy surface, relative stabilities of isomersPredicts preferred chair/twist conformations and influence of methyl groups researchgate.net,
Ab initio Molecular Orbital TheoryConformational energies, structural parametersComplements DFT in understanding stereoelectronic effects tandfonline.com
Natural Bond Orbital (NBO) AnalysisAnalysis of hyperconjugative interactions and anomeric effectsExplains the electronic origins of conformational preferences tandfonline.com
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectraCorrelates electronic structure with spectroscopic properties researchgate.net

Exploration of New Chemical Transformations and Rearrangements for Dioxane Systems

Beyond their synthesis, the chemical reactivity of 1,3-dioxanes is a fertile ground for research. The dioxane ring, while often used as a stable protecting group for 1,3-diols, can undergo specific transformations to yield valuable new products. organic-chemistry.org A significant area of exploration is the regioselective ring-opening of the dioxane acetal (B89532). ugent.beresearchgate.net This transformation can be achieved using various reagents, such as Lewis acids in combination with reducing agents (e.g., LiAlH₄–AlCl₃), to produce mono-protected 1,3-diols, which are versatile synthetic intermediates. cdnsciencepub.com The selectivity of the cleavage often depends on the substitution pattern of the dioxane and the reaction conditions. researchgate.net

Researchers are also investigating rearrangements and other transformations of the dioxane core. For instance, 2-isobutoxy-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to react with dinitriles to form bis(1,3-oxazin-2-yl) derivatives, which can be hydrolyzed to yield functionalized amino alcohols. researchgate.net Furthermore, 1,3-dioxane derivatives are being used as synthons for the creation of other heterocyclic systems. An efficient four-component reaction has been developed for the synthesis of complex dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives, demonstrating the role of dioxanes as building blocks in multicomponent reactions. arkat-usa.org The cationic ring-opening polymerization of dioxanes is another area of interest, although it can be complicated by cyclization reactions. rsc.org

Transformation TypeDescriptionReagents/ConditionsProduct TypeRef.
Reductive Ring-OpeningCleavage of one C-O bond of the acetal to form a hydroxy ether.LiAlH₄–AlCl₃, DIBAL-H, NaBH₃CNMono-protected 1,3-diols researchgate.net, cdnsciencepub.com
Reaction with NitrilesTransformation of dioxaborinanes into oxazine (B8389632) derivatives.Dinitriles, followed by hydrolysisAmino alcohols researchgate.net
Multicomponent ReactionsUse of dioxane-diones as building blocks for complex heterocycles.Aldehydes, amines, acetoneDispiro compounds arkat-usa.org
Cationic PolymerizationRing-opening polymerization to form polyethers.Acidic initiatorsPoly(1,3-dioxane) rsc.org

Applications in Sustainable Chemical Processes and Green Chemistry

The principles of green chemistry—reducing waste, using renewable resources, and employing environmentally benign processes—are increasingly guiding chemical research. 1,3-Dioxane derivatives, including this compound, are finding applications in this paradigm shift.

A key area is the use of biomass as a feedstock. 1,3-Dioxanes can be synthesized from biomass-derived diols, offering a renewable alternative to petrochemicals. d-nb.info For example, the reaction of furfural (B47365) (a biomass derivative) with diols over solid acid catalysts like aluminum phosphate (B84403) can produce fuel bio-additives. dtu.dk This approach aligns with the goal of creating a bio-based chemical industry.

Furthermore, 1,3-dioxane derivatives themselves are being explored as green solvents. Their physical properties can be tuned by changing the substituents on the ring, and they can be derived from renewable sources like lactic acid and formaldehyde (B43269). rsc.org In some cases, the synthesis of dioxanes can be performed under solvent-free conditions using reusable catalysts like boric acid, which minimizes waste and environmental impact. heteroletters.org

An innovative application involves the chemical recycling of plastic waste. Polyoxymethylene (POM), a common engineering plastic, can be depolymerized in the presence of biomass-derived diols to form 1,3-dioxanes. d-nb.inforesearchgate.net This process represents a value-added upcycling strategy, converting plastic waste into useful chemicals in a sustainable manner. Formaldehyde, a degradation product of some plastics, can also be captured by diol units in lignin (B12514952) to form stable 1,3-dioxane structures, preventing undesirable side reactions during lignin processing. rsc.org These emerging applications highlight the potential of this compound and related structures to contribute to a more sustainable chemical future.

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